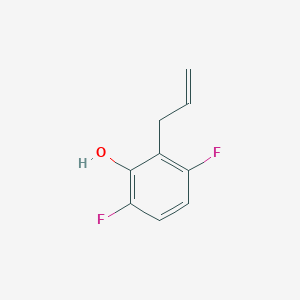

2-Allyl-3,6-difluorophenol

Description

Structure

3D Structure

Properties

CAS No. |

196519-70-7 |

|---|---|

Molecular Formula |

C9H8F2O |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

3,6-difluoro-2-prop-2-enylphenol |

InChI |

InChI=1S/C9H8F2O/c1-2-3-6-7(10)4-5-8(11)9(6)12/h2,4-5,12H,1,3H2 |

InChI Key |

ORYZHOFSJIJFPZ-UHFFFAOYSA-N |

SMILES |

C=CCC1=C(C=CC(=C1O)F)F |

Canonical SMILES |

C=CCC1=C(C=CC(=C1O)F)F |

Synonyms |

Phenol, 3,6-difluoro-2-(2-propenyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Allyl 3,6 Difluorophenol and Its Key Precursors

Precursor Synthesis: Academic Routes to Difluorophenol Scaffolds

The synthesis of the target molecule fundamentally depends on the availability of appropriately substituted difluorophenol building blocks. The literature primarily details the synthesis of 2,6-difluorophenol (B125437), a crucial starting material for many fluorinated aromatic compounds.

Synthesis of 2,6-Difluorophenol via Diazotization-Hydrolysis of 2,6-Difluoroaniline (B139000)

A widely reported and scalable method for producing 2,6-difluorophenol is the diazotization of 2,6-difluoroaniline, followed by the hydrolysis of the resulting diazonium salt. researchgate.netchemicalbook.com This two-stage process is effective for large-scale production. chemicalbook.com

The first stage involves the formation of a diazonium salt from 2,6-difluoroaniline using sodium nitrite (B80452) in an acidic medium, typically aqueous sulfuric acid. chemicalbook.com Precise temperature control is critical during this step; the reaction is maintained at low temperatures (-5 to 0 °C) to prevent the premature decomposition of the unstable diazonium salt. chemicalbook.com Following the diazotization, any excess nitrous acid is typically neutralized with urea. chemicalbook.com

In the second stage, the diazonium salt solution undergoes hydrolysis to yield the phenol (B47542). This step is often catalyzed by a copper(II) sulfate (B86663) salt in a sulfuric acid solution and is carried out under reflux conditions. chemicalbook.com The 2,6-difluorophenol product is often isolated via simultaneous distillation as it is formed. chemicalbook.com This method has been reported to achieve high yields and purity on a significant scale. chemicalbook.com

Table 1: Reaction Conditions for the Synthesis of 2,6-Difluorophenol via Diazotization-Hydrolysis

| Stage | Reactants/Catalysts | Conditions | Yield & Purity | Source |

|---|---|---|---|---|

| Diazotization | 2,6-Difluoroaniline, 30% aq. H₂SO₄, 30% aq. NaNO₂ | -5 to 0 °C, 2 hours | - | chemicalbook.com |

| Hydrolysis | Diazonium salt solution, 50% aq. H₂SO₄, Copper(II) sulfate | Reflux with distillation | 88.9% Yield, 98.6% Purity | chemicalbook.com |

Alternative Preparations of 2,6-Difluorophenol from Related Difluoroanisole Derivatives

An alternative academic route to 2,6-difluorophenol involves the demethylation of its corresponding anisole (B1667542) derivative, 2,6-difluoroanisole (B1301606). chemicalbook.com This method provides a different pathway that avoids the use of potentially unstable diazonium salts.

The preparation is accomplished by treating 2,6-difluoroanisole with sodium iodide in acetonitrile. chemicalbook.com The reaction proceeds via nucleophilic attack by the iodide ion on the methyl group of the anisole, leading to the cleavage of the ether bond and formation of the sodium salt of the phenol, which is then protonated to give 2,6-difluorophenol. This reaction is typically stirred at room temperature for several hours. chemicalbook.com

Allylation Strategies for the Construction of the 2-Allyl-3,6-difluorophenol Framework

The construction of the final this compound molecule requires the introduction of an allyl group onto the phenol ring. This is typically achieved through a two-step sequence involving O-allylation of a difluorophenol followed by a Claisen rearrangement. The synthesis of the specific target, this compound, would start from 2,5-difluorophenol. While specific literature on this exact isomer is sparse, a continuous flow synthesis for the related isomer, 2-allyl-4,6-difluorophenol (B8554654), from 3,5-difluorophenol (B1294556) provides a direct and relevant procedural model. researchgate.netbeilstein-journals.orgthieme-connect.com

O-Allylation of Difluorophenol Derivatives

The initial step in the sequence is the formation of an allyl aryl ether, specifically allyl 2,5-difluorophenyl ether for the target compound. This is most commonly achieved via a Williamson ether synthesis. In this reaction, the difluorophenol is first deprotonated with a base to form a more nucleophilic phenoxide ion, which then reacts with an allyl halide, such as allyl bromide, to form the ether.

A detailed example is found in the flow synthesis of the related 2-allyl-4,6-difluorophenol, where an aqueous solution of the sodium salt of the phenol is reacted with allyl bromide at an elevated temperature (110 °C) in a flow reactor to achieve O-allylation. thieme-connect.com

Table 2: Representative Conditions for O-Allylation of a Difluorophenol

| Reactants | Base/Solvent | Conditions | Product | Source |

|---|

Claisen Rearrangement as a Pivotal Step in this compound Synthesis

The Claisen rearrangement is a powerful and fundamental reaction in organic synthesis for forming carbon-carbon bonds. wikipedia.orgbyjus.com It is a thermally induced, intramolecular -sigmatropic rearrangement of an allyl aryl ether to produce an o-allylphenol. libretexts.org

The reaction proceeds through a concerted pericyclic mechanism involving a highly ordered, six-membered cyclic transition state. libretexts.orgredalyc.org This rearrangement initially forms a non-aromatic cyclohexadienone intermediate, which then rapidly undergoes tautomerization to restore the aromaticity of the ring, yielding the final ortho-substituted phenolic product. libretexts.org For allyl 2,5-difluorophenyl ether, this rearrangement would place the allyl group at the C6 position, adjacent to the hydroxyl group, to yield this compound.

The Claisen rearrangement can be initiated either thermally or with the aid of a catalyst.

Thermal Rearrangement: Heating allyl aryl ethers to high temperatures (typically 200-265 °C) provides the activation energy needed for the rearrangement. thieme-connect.comlibretexts.org In the continuous flow synthesis of 2-allyl-4,6-difluorophenol, the intermediate allyl 3,5-difluorophenyl ether is passed through a second flow reactor heated to 265 °C to effect the thermal Claisen rearrangement, yielding the final product with a 64% yield after purification. thieme-connect.comresearchgate.net

Catalyzed Rearrangement: To circumvent the need for high temperatures, various catalysts can be employed. Lewis acids are known to catalyze the Claisen rearrangement, often allowing the reaction to proceed under milder conditions. A study on the rearrangement of allyl 2,6-dihalophenyl ethers (e.g., the dichloro-analogue) found that Lewis acids like zinc chloride not only accelerate the reaction but also significantly influence the product distribution. cdnsciencepub.com For these sterically hindered ethers, the catalyst increased the proportion of the rearranged product where the allyl group migrates to the para position if the ortho positions are blocked, and can also facilitate the migration of a halogen atom. cdnsciencepub.com This demonstrates that for substrates like allyl 2,5-difluorophenyl ether, Lewis acid catalysis could be a viable strategy to promote the desired rearrangement to this compound.

Impact of Lewis Acids on Rearrangement Pathways and Product Distribution

Continuous Flow Synthesis Protocols Employing Inductive Heating for Claisen Rearrangement

Continuous flow chemistry offers significant advantages over traditional batch processes, including superior heat and mass transfer, enhanced safety, and scalability. frontiersin.orgrsc.org When coupled with inductive heating, it becomes a particularly powerful tool for performing high-temperature reactions with precise control. thermalprocessing.comresearchgate.net Inductive heating uses an electromagnetic field to heat magnetic materials packed within a reactor, allowing for extremely rapid and targeted energy input without heating the entire apparatus. researchgate.netresearchgate.net

A notable application of this technology is the two-step continuous flow synthesis of 2-allyl-4,6-difluorophenol. beilstein-journals.orgthieme-connect.com

O-allylation : An aqueous solution of a sodium phenolate (B1203915) salt is combined with an allyl bromide solution. This mixture is pumped through a steel reactor coil heated to 110 °C via an oscillating electromagnetic field, forming the O-allylated intermediate. thieme-connect.com

Claisen Rearrangement : The reaction mixture is then passed directly into a second reactor, where the temperature is raised to 265 °C under high pressure (183–184 bar). thieme-connect.com These near-critical conditions facilitate the Claisen rearrangement, yielding 2-allyl-4,6-difluorophenol with a 64% yield. beilstein-journals.orgthieme-connect.com

This integrated flow system demonstrates how O-allylation and the subsequent rearrangement can be coupled, streamlining the synthesis process. thieme-connect.com The use of water as a solvent in the initial step and the efficiency of inductive heating highlight the green potential of this approach. beilstein-journals.org

Table 2: Process Parameters for Continuous Flow Synthesis of 2-Allyl-4,6-difluorophenol This table is interactive. You can sort and filter the data.

| Parameter | Step 1: O-allylation | Step 2: Claisen Rearrangement | Reference(s) |

|---|---|---|---|

| Reactants | Sodium 2,4-difluorophenolate, Allyl bromide | O-allyl-2,4-difluorophenyl ether | thieme-connect.com |

| Solvent | Water, Benzene (B151609) | Water, Benzene | thieme-connect.com |

| Heating Method | Inductive Heating | Inductive Heating | beilstein-journals.orgthieme-connect.com |

| Temperature | 110 °C | 265 °C | thieme-connect.com |

| Pressure | High | 183–184 bar | thieme-connect.com |

| Reactor | 1/8'' Steel Reactor Coil | Second Steel Reactor | thieme-connect.com |

| Overall Yield | - | 64% (for 2-allyl-4,6-difluorophenol) | beilstein-journals.orgthieme-connect.com |

Rhodium-Catalyzed Synthesis of Allylphenols from Diazoquinones and Allylboronates

An alternative strategy for synthesizing substituted allylphenols involves a rhodium-catalyzed reaction between diazoquinones and allylboronates. rsc.orgrsc.org This method provides access to a diverse range of ortho- and para-allylphenols in moderate to high yields (44–94%) under mild conditions. rsc.orgrsc.org The reaction is typically catalyzed by dirhodium(II) complexes, with Rh₂(esp)₂ being particularly effective. rsc.orgrsc.org

The proposed mechanism proceeds through a unique pathway involving a rhodium-quinoid carbene intermediate. rsc.org This highly reactive species undergoes a sequence of cyclopropanation with the allylboronate, followed by ring-opening and subsequent aromatization to form the final allylphenol product. rsc.orgrsc.org This catalytic cycle demonstrates high functional group tolerance and has been successfully applied to the short synthesis of bioactive molecules. rsc.org

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Several of the aforementioned synthetic strategies incorporate green chemistry principles.

The continuous flow synthesis employing inductive heating is inherently greener than many batch processes. It improves energy efficiency, enhances safety through the use of microreactors, and can reduce solvent usage and waste generation. frontiersin.orgbeilstein-journals.org The use of water as a solvent in the O-allylation step is a prime example of replacing hazardous organic solvents with an environmentally benign alternative. thieme-connect.comsemanticscholar.org

The development of catalytic systems is a cornerstone of green chemistry. rasayanjournal.co.in Rhodium-catalyzed reactions operate under mild conditions with low catalyst loadings, increasing atom economy. rsc.orgorganic-chemistry.org The exploration of solid acid catalysts like UDCaT-5 or metal-exchanged montmorillonite (B579905) clays (B1170129) offers recyclable and environmentally friendly alternatives to traditional Lewis acids for Claisen rearrangements. acs.orgjetir.org Furthermore, protocols for the synthesis of substituted phenols via the ipso-hydroxylation of arylboronic acids in green solvents like ethanol (B145695) have been developed, offering a scalable, rapid (one-minute reaction time), and high-yielding route that often avoids the need for chromatographic purification. researchgate.netrsc.orgrsc.org These approaches, focused on safer solvents, energy efficiency, and catalytic processes, represent significant progress toward the sustainable synthesis of complex phenolic compounds. nih.gov

Chemical Reactivity and Transformational Chemistry of 2 Allyl 3,6 Difluorophenol

Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenolic Ring

The hydroxyl group of a phenol (B47542) is a potent activating group in electrophilic aromatic substitution (EAS), strongly directing incoming electrophiles to the ortho and para positions. libretexts.orgchemguide.co.uk In 2-Allyl-3,6-difluorophenol, the positions are heavily influenced by the existing substituents. The C4 position (para to the hydroxyl) and the C5 position are the most likely sites for substitution, dictated by the directing effects of the hydroxyl, allyl, and fluorine groups.

Halogenation Studies on Phenolic Derivatives

Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst due to the strong activation by the hydroxyl group. byjus.comnumberanalytics.com For instance, phenol reacts with bromine water to yield 2,4,6-tribromophenol (B41969) as a white precipitate. chemguide.co.uk

In the case of this compound, the fluorine atoms deactivate the ring towards electrophilic attack through their inductive effect. However, the hydroxyl group's powerful activating effect still facilitates substitution. Halogenation is expected to occur preferentially at the C4 position, which is para to the strongly activating hydroxyl group and meta to one of the deactivating fluorine atoms.

While direct halogenation studies on this compound are not extensively documented, research on related compounds provides insight. For example, the bromination of 2-allyl-6-nitrophenol (B3249158) occurs selectively. researchgate.net The reaction of various 2-allylphenols with iodine in water leads to iodocyclization, forming 2-iodomethyl-2,3-dihydrobenzofurans, demonstrating a reaction pathway that combines electrophilic attack on the ring and subsequent intramolecular cyclization. researchgate.net

Table 1: Representative Halogenation Reactions on Phenolic Compounds

| Starting Material | Reagent(s) | Product(s) | Observations |

|---|---|---|---|

| Phenol | Bromine water | 2,4,6-Tribromophenol | Rapid reaction, white precipitate formed. chemguide.co.uk |

| 2-Allylphenol (B1664045) | Iodine in water | 2-Iodomethyl-2,3-dihydrobenzofuran | Intramolecular iodocyclization occurs. researchgate.net |

Nitration Reactions and Regioselectivity on Allylphenols

Nitration of phenols can be achieved with dilute nitric acid, a much milder condition than required for benzene (B151609), highlighting the ring's activation by the hydroxyl group. chemguide.co.ukbyjus.com The reaction typically yields a mixture of ortho and para isomers. byjus.com The regioselectivity of nitration is influenced by substituents, reaction conditions, and the nitrating agent used. numberanalytics.comsciepub.com

For this compound, nitration is anticipated to be highly regioselective. The directing power of the hydroxyl group would favor substitution at the C4 position. A study on the nitration of 2-allylphenol using a mixture of nitric and sulfuric acids reported the formation of both 2-allyl-6-nitrophenol and 2-allyl-4-nitrophenol. researchgate.net The use of zeolites as a medium for nitration has been shown to remarkably favor the ortho-isomer in the case of phenol, indicating that the reaction environment can be tuned to control regioselectivity. ias.ac.in In enzyme-catalyzed reactions, catalytic antibodies have been used to direct the nitration of phenol preferentially to the ortho position. nih.gov

Table 2: Nitration of Phenol Derivatives

| Substrate | Nitrating Agent | Product(s) | Key Finding |

|---|---|---|---|

| Phenol | Dilute HNO₃ | o-Nitrophenol and p-Nitrophenol | Mixture of isomers, separable by steam distillation. byjus.com |

| Phenol | Fuming HNO₃ in NaY Zeolite | o-Nitrophenol | Exclusive formation of the ortho isomer at specific loading levels. ias.ac.in |

Reactions Involving the Allyl Moiety

The allyl group provides a secondary site of reactivity in this compound, with its double bond being susceptible to a range of addition and rearrangement reactions.

Epoxidation Reactions of the Allylic Double Bond

The double bond of the allyl group can be readily converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or metal-catalyzed oxidation systems. researchgate.net The epoxidation of the allyl group in 2-allylphenol derivatives has been successfully achieved using various methods. For example, the methyl ether of 2-allylphenol was epoxidized using peracetic acid in chloroform. google.com

A more advanced system utilizing VO(acac)₂ as a catalyst with tert-butyl hydroperoxide (TBHP) has been shown to be effective for the epoxidation of 2-(2-alkenyl)phenols under mild conditions. researchgate.net This catalytic method is often superior to using stoichiometric m-CPBA and can lead to subsequent one-pot conversions to form dihydrobenzofuranol and chromanol derivatives. researchgate.net Palladium-catalyzed oxidation of o-allylphenol can also lead to products derived from the epoxidation of the double bond. nih.gov

Table 3: Epoxidation of Allylphenol Derivatives

| Substrate | Reagent(s) | Product | Method |

|---|---|---|---|

| Methyl ether of 2-allylphenol | Peracetic acid, Chloroform | Methyl ether of 2-(2,3-epoxypropyl)phenol | Peroxy acid oxidation. google.com |

| 2-(2-Alkenyl)phenols | VO(acac)₂ (cat.), TBHP | Corresponding epoxides | Metal-catalyzed epoxidation. researchgate.net |

Sigmatropic Rearrangements Beyond Claisen

The Claisen rearrangement is a well-known libretexts.orglibretexts.org-sigmatropic rearrangement of allyl phenyl ethers to form o-allylphenols upon heating. libretexts.orgucalgary.ca Since this compound already possesses the allyl group on the ring, it is the product of such a rearrangement. However, other sigmatropic rearrangements are possible. While less common, tcichemicals.comtcichemicals.com-sigmatropic rearrangements are a class of molecular rearrangements, though libretexts.orgtcichemicals.com and byjus.comtcichemicals.com shifts are more frequently observed in cyclic systems. fiveable.me For instance, byjus.comtcichemicals.com hydrogen shifts are known to occur in substituted cyclopentadienes under thermal conditions. libretexts.org

In the context of allylphenols, further rearrangements or reactions can be induced. For instance, studies on allyl 2,6-dihalophenyl ethers have shown that under certain conditions, particularly in the presence of Lewis acids, the halogen atom can migrate during the rearrangement process, which proceeds through a dienone intermediate. cdnsciencepub.com This indicates the potential for complex rearrangements involving the substituents on the phenolic ring in conjunction with the allyl group.

Transformations of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is acidic and can be readily deprotonated to form a phenoxide. This phenoxide is a potent nucleophile and can participate in various substitution reactions. libguides.com

Common transformations include etherification and esterification. For example, phenols react with acetic anhydride (B1165640) to form phenyl acetates. libguides.com The phenoxide can also act as a nucleophile in Williamson ether synthesis. The synthesis of 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene from the corresponding phenol was achieved using allyl bromide in a standard alkylation reaction. researchgate.net The preparation of 2-allylphenyl glycidyl (B131873) ether from 2-allylphenol and epichlorohydrin (B41342) is another example of ether formation at the phenolic oxygen. google.com

The reactivity of the hydroxyl group can be influenced by the electronic effects of the ring substituents. The electron-withdrawing fluorine atoms in this compound would increase the acidity of the phenolic proton compared to unsubstituted phenol, facilitating its deprotonation and subsequent reactions.

Etherification and Esterification Reactions (e.g., Mitsunobu Reaction)

The phenolic hydroxyl group of this compound readily undergoes etherification and esterification reactions. These transformations are fundamental in modifying the properties and reactivity of the parent molecule.

One of the most notable methods for esterification is the Mitsunobu reaction . wikipedia.orgtcichemicals.com This reaction facilitates the conversion of an alcohol to an ester with an inversion of stereochemistry, using a phosphine (B1218219) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgmdpi.com The reaction proceeds through a complex mechanism initiated by the nucleophilic attack of triphenylphosphine (B44618) on the azodicarboxylate, forming a betaine (B1666868) intermediate. wikipedia.org This intermediate then deprotonates the carboxylic acid, and the resulting alcohol attacks the phosphonium (B103445) species, leading to the formation of an oxyphosphonium salt, which is an excellent leaving group. youtube.com Subsequent S_N2 attack by the carboxylate anion results in the formation of the desired ester. wikipedia.org The pKa of the nucleophile plays a crucial role; typically, nucleophiles with a pKa less than 13 are required for the reaction to proceed efficiently. wikipedia.orgtcichemicals.com

The general applicability of the Mitsunobu reaction extends to a wide variety of alcohols and carboxylic acids, making it a powerful tool for the synthesis of diverse esters. mdpi.com

Table 1: Key Reagents in the Mitsunobu Reaction

| Reagent | Function | Common Examples |

| Phosphine | Reducing Agent | Triphenylphosphine (TPP) |

| Azodicarboxylate | Oxidant | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |

| Nucleophile | Acid Component | Various Carboxylic Acids |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Diethyl ether |

O-H Functionalization via Photoinduced Proton-Transfer Reactions

A modern approach to the functionalization of the hydroxyl group in phenols like this compound involves photoinduced proton-transfer (PPT) reactions. d-nb.infochemrxiv.org This method allows for the mild and efficient O-H functionalization of even unreactive alcohols. d-nb.inforesearchgate.net

In this process, photoexcitation of an aryl diazoacetate in the presence of an alcohol, such as a fluorinated phenol, generates a photoexcited state that can act as a photobase. chemrxiv.org This excited species is capable of deprotonating the mildly acidic phenol, leading to the formation of a diazonium ion and a phenoxide anion as a tight ion pair. chemrxiv.org This is followed by a rapid nucleophilic substitution to yield the corresponding ether product. d-nb.infochemrxiv.org Mechanistic studies suggest a preorganization of the alcohol and the diazoalkane into a hydrogen-bonded complex, which upon photoexcitation, undergoes the protonation-substitution sequence. d-nb.inforesearchgate.net This technique has been successfully applied to a broad range of acidic alcohols, affording high yields of the desired O-H functionalized products. d-nb.infochemrxiv.org

Table 2: Photoinduced O-H Functionalization Reaction Overview

| Reactant 1 | Reactant 2 | Key Process | Product |

| Aryl diazoacetate | This compound | Photoinduced Proton-Transfer | Aryl (2-allyl-3,6-difluorophenoxy)acetate |

Oxidative Transformations of this compound and Related Phenols

The electron-rich aromatic ring of this compound is susceptible to oxidative transformations, which can lead to the introduction of additional hydroxyl groups.

Peroxydisulfate (B1198043) Oxidations (Elbs and Boyland-Sims) to Hydroquinones

The Elbs peroxydisulfate oxidation is a classic method for the hydroxylation of phenols to form hydroquinones. beilstein-journals.orggoogle.com The reaction involves treating a phenolate (B1203915) anion with an alkaline solution of a persulfate salt, typically potassium persulfate. beilstein-journals.orgwikipedia.org The reaction is a nucleophilic displacement on a peroxide oxygen of the peroxydisulfate ion. nih.gov While there is no radical involvement in the main reaction pathway, radical side reactions can occur. beilstein-journals.orgnih.gov The initial product is an aromatic sulfate (B86663), which is subsequently hydrolyzed to yield the hydroquinone. beilstein-journals.org

The Boyland-Sims oxidation is a related reaction that typically involves the oxidation of anilines to ortho-hydroxyl anilines using potassium persulfate in an alkaline medium. wikipedia.orgchemeurope.com The mechanism involves the formation of an arylhydroxylamine-O-sulfate intermediate, which then rearranges to the ortho-sulfate and is subsequently hydrolyzed. wikipedia.org

Both reactions are generally conducted in aqueous solutions at or below room temperature. wikipedia.org

Regioselectivity in Oxidative Pathways

A key aspect of the Elbs and Boyland-Sims oxidations is their regioselectivity. In the Elbs oxidation of phenols, the incoming hydroxyl group is preferentially directed to the para position relative to the existing hydroxyl group. beilstein-journals.orgnih.gov If the para position is blocked, oxidation occurs at the ortho position. google.com This regioselectivity is attributed to the initial attack of the tautomeric para-carbanion of the phenolate on the peroxydisulfate ion. beilstein-journals.org

In contrast, the Boyland-Sims oxidation of anilines predominantly yields the ortho-hydroxylated product. wikipedia.org The regioselectivity in these oxidative pathways is a critical consideration for the synthesis of specifically substituted aromatic compounds. The presence of fluorine atoms on the aromatic ring of this compound can influence the regioselectivity of these oxidative reactions. nih.gov

Coupling Reactions Leading to Novel Architectures

The C-H bonds of the aromatic ring in this compound can be activated to participate in coupling reactions, enabling the construction of complex molecular architectures.

Metal-Free C-H/C-H Couplings of Phenols with Aryl Sulfoxides

A notable advance in biaryl synthesis is the development of metal-free C-H/C-H coupling reactions. One such method involves the coupling of phenols, including fluorinated phenols, with aryl sulfoxides. researchgate.net This reaction cascade is initiated by an interrupted Pummerer reaction, followed by a beilstein-journals.orgbeilstein-journals.org sigmatropic rearrangement. researchgate.netkyoto-u.ac.jp

Specifically, the reaction of a 2,6-difluorophenol (B125437) with an aryl sulfoxide (B87167) in the presence of trifluoroacetic anhydride (TFAA) leads to a Pummerer-based beilstein-journals.orgbeilstein-journals.org sigmatropic dearomatization, generating a 2,4-cyclohexadienone (B14708032) intermediate. kyoto-u.ac.jp This intermediate can then undergo further transformations. For instance, a Michael addition of a nucleophile to this dienone, followed by rearomatization through the elimination of hydrogen fluoride (B91410), results in the difunctionalization of the starting phenol. kyoto-u.ac.jp This strategy allows for the regioselective introduction of two different functional groups onto the phenol ring. researchgate.net

Nucleophilic Aromatic Substitution in Related Fluorinated Systems

The presence of multiple fluorine atoms on a benzene ring significantly influences its chemical reactivity, particularly its susceptibility to nucleophilic attack. Fluorine's high electronegativity polarizes the carbon-fluorine bond and reduces the electron density of the aromatic ring, making it electrophilic. lboro.ac.ukwikipedia.org This electronic effect is fundamental to understanding the reactivity of compounds like this compound. While direct studies on the nucleophilic aromatic substitution (SNAr) of this compound are not extensively detailed in the surveyed literature, examining the reactivity of closely related polyfluorinated and difluorinated phenolic systems provides significant insight into its expected chemical behavior.

The SNAr mechanism is generally favored in aromatic systems bearing strong electron-withdrawing groups, such as fluoro or nitro groups, positioned ortho or para to a suitable leaving group. wikipedia.orgpressbooks.pub In this multi-step process, a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The subsequent departure of the leaving group, in this case, the fluoride ion, restores the aromaticity of the ring. pressbooks.pub Due to the high electronegativity of fluorine, polyfluoroarenes are particularly reactive towards nucleophiles in SNAr reactions, often not requiring transition-metal catalysts. mdpi.com The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is contrary to the trend seen in aliphatic SN2 reactions. masterorganicchemistry.com

Research into the SNAr of polyfluoroarenes demonstrates the feasibility of substituting fluorine atoms with a variety of nucleophiles. For instance, studies on polyfluoroarene-bearing 10-phenylphenothiazine (PTH) derivatives show that fluorine atoms can be sequentially replaced by different nucleophiles under mild, metal-free conditions. This allows for the synthesis of highly functionalized molecules through C-O, C-N, and C-C bond formation. mdpi.com The reactions proceed efficiently, often with a mild base like potassium carbonate in a polar aprotic solvent such as DMF. mdpi.com

Detailed findings from these studies on polyfluorinated systems are presented below:

Table 1: Nucleophilic Aromatic Substitution (SNAr) in Polyfluoroarene-Phenothiazine Derivatives

| Starting Material (Substrate) | Nucleophile | Reagents/Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| 3,5-Difluoro-2,6-bis(4-methoxyphenoxy)-4-(10H-phenothiazin-10-yl)benzonitrile | 4-Methoxyphenol | K₂CO₃, DMF | 3,5-Difluoro-2,6-bis(4-methoxyphenoxy)-4-(10H-phenothiazin-10-yl)benzonitrile (4abb) | N/A | mdpi.com |

| Polyfluoroarene-PTH derivative (3af) | Thienyl silane | TBAT | Diheteroaromatic (4afd) | N/A | mdpi.com |

| Polyfluoroarene-PTH derivative (3ag) | Ethynylsilane | N/A | Linear analog (4age) | N/A | mdpi.com |

Data derived from research on sequential SNAr reactions to create highly functionalized phenothiazine (B1677639) derivatives. mdpi.com

Closer analogues, such as 2,6-difluorophenols, have been shown to undergo regioselective difunctionalization reactions that are initiated by a sigmatropic rearrangement to a dearomatized intermediate, followed by a nucleophilic Michael addition and subsequent rearomatization via HF elimination. kyoto-u.ac.jp This sequence, while not a direct SNAr on the starting phenol, demonstrates the lability of the C-F bond and the susceptibility of the fluorinated ring system to nucleophilic attack after activation. In this transformation, a Pummerer-based tandfonline.comtandfonline.com sigmatropic dearomatization generates a reactive 2,4-cyclohexadienone intermediate. A nucleophile then adds to this intermediate, and the subsequent loss of a fluoride ion drives the rearomatization of the ring. kyoto-u.ac.jp

Table 2: Difunctionalization of 2,6-Difluorophenol via Dearomatization/Michael Addition/Rearomatization

| Sulfoxide | Nucleophile | Reagents/Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| Aryl sulfoxide (1a) | Piperidine | TFAA, then piperidine | 2,5-Difunctionalized product (2a) | 88% | kyoto-u.ac.jp |

| Aryl sulfoxide (1a) | p-Toluenethiol | TFAA, then p-toluenethiol, Et₃N | 2,5-Difunctionalized product (4a) | 67% | kyoto-u.ac.jp |

This transformation represents an unusual 2,5-difunctionalization of 2,6-difluorophenol. kyoto-u.ac.jp

These examples from related fluorinated systems underscore the potential of this compound to participate in nucleophilic aromatic substitution reactions. The two fluorine atoms, along with the phenolic hydroxyl group, activate the ring for such transformations. It is plausible that under appropriate conditions with suitable nucleophiles, one or both fluorine atoms in this compound could be displaced to yield a variety of substituted phenol derivatives.

Mechanistic Investigations of Key Reactions Involving 2 Allyl 3,6 Difluorophenol

Elucidation of Claisen Rearrangement Mechanisms

The Claisen rearrangement, a significant carbon-carbon bond-forming reaction, has been a central focus of mechanistic studies involving allylated phenols. numberanalytics.comwikipedia.org This princeton.eduprinceton.edu-sigmatropic rearrangement proceeds through a concerted pericyclic mechanism, characterized by a highly ordered cyclic transition state. numberanalytics.comstereoelectronics.org

Role of Dienone Intermediates and Allylic Shifts

Recent studies using advanced techniques like droplet imbibition mass spectrometry have allowed for the direct observation and characterization of these transient ketone intermediates. nih.gov For instance, the intermediate 6-allylcyclohexa-2,4-dien-1-one was captured, providing direct evidence for its role in the Claisen rearrangement. nih.gov The stability of this intermediate is significantly lower than the final phenolic product, driving the reaction forward. nih.gov

An allylic shift is a type of organic reaction where a double bond in an allyl chemical compound shifts to the next carbon atom. wikipedia.org In the context of the Claisen rearrangement, after the initial princeton.eduprinceton.edu-sigmatropic rearrangement, the allyl group is attached to the ortho position of the phenol (B47542).

Lewis Acid Catalysis and Halogen Migration Phenomena

The Claisen rearrangement can be significantly accelerated by the use of Lewis acids. princeton.edu Lewis acids can catalyze the rearrangement of allyl 2,6-dihalophenyl ethers, and notably, can also promote the migration of a halogen atom. cdnsciencepub.com For example, the rearrangement of allyl 2,6-dichlorophenyl ether in the presence of anhydrous zinc chloride not only increases the reaction rate but also leads to a high proportion of the halogen-migrated product, 2-allyl-4,6-dichlorophenol. cdnsciencepub.comcdnsciencepub.com

The mechanism of this halogen migration is thought to occur at the dienone intermediate stage. cdnsciencepub.com The increased polarity of the solvent and the presence of the Lewis acid facilitate this migration. cdnsciencepub.com Two potential pathways for the Lewis acid-catalyzed halogen migration have been proposed: one involving a zinc halide bridge and another proceeding through an ion pair that rearranges more readily. cdnsciencepub.com Experiments using different zinc halides, such as rearranging allyl 2,6-dichlorophenyl ether with zinc bromide, suggest that the halogen migration can occur through both an allylic shift and a competitive halogen substitution, possibly via an SN2' pathway. cdnsciencepub.com

| Catalyst | Reactant | Major Product | Key Observation |

| Anhydrous Zinc Chloride | Allyl 2,6-dichlorophenyl ether | 2-Allyl-4,6-dichlorophenol | Accelerated rearrangement and high yield of halogen-migrated product. cdnsciencepub.comcdnsciencepub.com |

| Stannous Chloride | Allyl 2,6-dichlorophenyl ether | 2-Allyl-4,6-dichlorophenol and 2-allyl-6-chlorophenol | Acts as a Lewis acid, promoting both halogen rearrangement and reductive dehalogenation. cdnsciencepub.com |

| Anhydrous Zinc Bromide | Allyl 2,6-dichlorophenyl ether | 2-Allyl-4-bromo-6-chlorophenol | Supports the zinc halide bridge and/or SN2' mechanism for halogen migration. cdnsciencepub.com |

Photochemical Reaction Mechanisms: Proton-Transfer Pathways

Fluorinated phenols, including structures related to 2-allyl-3,6-difluorophenol, can exhibit interesting photochemical reactivity, particularly concerning excited-state proton transfer (ESPT). researchgate.netpsu.edu Upon photoexcitation, the acidity of the phenolic proton can increase dramatically, leading to proton transfer to surrounding solvent molecules or other proton acceptors. researchgate.netd-nb.info This process is fundamental in the development of photoacids. d-nb.info

The efficiency of ESPT is influenced by the substitution pattern on the phenolic ring. researchgate.net Fluorination can significantly impact the ground-state and excited-state pKa values. researchgate.net The mechanism of proton transfer can proceed through several pathways, including ultrafast dissociation via pre-existing hydrogen bonds or solvent reorientation to form a suitable hydrogen-bonding network. researchgate.net The study of these pathways often involves advanced spectroscopic techniques like femtosecond transient absorption. researchgate.net

In some cases, photochemical reactions can lead to the formation of radical species. nih.gov For instance, photoinduced reactions of allyl-functionalized phenolate (B1203915) anions can initiate a cascade process involving the formation of carbon-centered radicals. nih.gov

Mechanisms of Oxidative Phenol Transformations

The oxidation of phenols can proceed through various mechanisms, often involving the formation of phenoxy radicals as key intermediates. researchgate.net In the presence of a catalyst, such as a copper/amine complex, 2,6-disubstituted phenols can undergo oxidative polymerization. researchgate.net The selectivity of the coupling (C-O vs. C-C) is a critical aspect of these reactions. researchgate.net

Mechanistic proposals for oxidative coupling include:

Coupling of free phenoxy radicals. researchgate.net

Coupling of phenoxy radicals coordinated to the catalyst. researchgate.net

Coupling via a phenoxonium cation. researchgate.net

Recent research has also explored the use of enzyme catalysts, such as peroxidases, for the oxidative polymerization of phenols. researchgate.net Cobalt-catalyzed dioxygenation of related gem-difluoroalkenes with phenols suggests a radical chain process initiated by a Co(II)/O2/phenol system. nih.gov Radical trapping experiments in such systems have provided evidence for the existence of radical intermediates originating from the phenol. nih.gov

Sigmatropic Rearrangements in C-C Bond Formation

The Claisen rearrangement is a prime example of a princeton.eduprinceton.edu-sigmatropic rearrangement, a class of pericyclic reactions that involve the migration of a σ-bond across a conjugated π-system. stereoelectronics.orgnumberanalytics.com These reactions are crucial for forming carbon-carbon bonds with high regio- and stereoselectivity. numberanalytics.com The concerted nature of these reactions proceeds through a chair-like transition state. numberanalytics.comnumberanalytics.com

Beyond the classic Claisen rearrangement, other sigmatropic rearrangements can be relevant. For instance, numberanalytics.comprinceton.edu-sigmatropic rearrangements can also lead to C-C bond formation. wikipedia.org These can be classified into neutral rearrangements (e.g., of allylic sulfoxides) and anionic rearrangements (e.g., of carbanions of allyl ethers). wikipedia.org The stereoselectivity of numberanalytics.comprinceton.edu-sigmatropic rearrangements can be high, often favoring the formation of the E-alkene product. wikipedia.org

Cascade reactions involving a Pummerer reaction followed by a princeton.eduprinceton.edu-sigmatropic rearrangement have been developed for the synthesis of biaryls, demonstrating the versatility of sigmatropic shifts in C-C bond formation. soton.ac.uknih.gov

Nucleophilic Attack and Subsequent Rearrangement Pathways

The reactivity of allyl-substituted phenols can also be understood in the context of nucleophilic attack. In certain cascade reactions, the phenolic oxygen can act as a nucleophile. For example, in the presence of a suitable electrophile, the phenol can attack to form an intermediate that then undergoes a sigmatropic rearrangement. nih.gov

In one studied cascade, a phenol interrupts a sulfonium (B1226848) intermediate to yield a phenoxy-substituted sulfonium species. nih.gov This intermediate then undergoes a princeton.eduprinceton.edu-sigmatropic rearrangement, leading to the formation of a new C-C bond at the ortho position of the phenol. nih.gov This type of transformation highlights the dual role of the phenol as both a nucleophile and a participant in a subsequent rearrangement.

Furthermore, in the context of Lewis acid-catalyzed reactions, the formation of zwitterionic intermediates via nucleophilic addition of an allyl amine to a ketene, followed by a princeton.eduprinceton.edu-sigmatropic rearrangement, has been proposed. caltech.edu

Computational and Theoretical Chemistry Applied to 2 Allyl 3,6 Difluorophenol

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Allyl-3,6-difluorophenol. ornl.govamazonaws.com Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation (MP2) theory are employed to determine the molecule's electronic structure, which dictates its reactivity. clockss.orgpolimi.it

The electronic character of this compound is shaped by its distinct functional groups. The electron-donating hydroxyl (-OH) and allyl groups increase electron density in the aromatic ring, while the highly electronegative fluorine atoms act as strong electron-withdrawing groups. This interplay governs the molecule's electrostatic potential (MEP), highlighting regions of positive and negative charge that are susceptible to electrophilic or nucleophilic attack. nih.gov Calculations can map these regions, showing negative potential around the phenolic oxygen and fluorine atoms and positive potential near the hydroxyl hydrogen.

Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity. For this compound, the electron-donating groups raise the HOMO energy, while the electron-withdrawing fluorine atoms lower the LUMO energy, influencing its role in chemical reactions. nih.gov

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the intricate details of reaction mechanisms, including reaction pathways, transition states, and activation energies. numberanalytics.comnih.govnih.gov For this compound, DFT studies can elucidate the mechanisms of its characteristic reactions, such as the Claisen rearrangement.

The Claisen rearrangement of an allyl phenyl ether is a concerted, pericyclic reaction that proceeds through a six-membered cyclic transition state. libretexts.orglibretexts.org DFT calculations can model this process, confirming a chair-like transition state is energetically favored over a boat-like one. numberanalytics.comrsc.org The reaction involves the breaking of the ether C-O bond and the formation of a new C-C bond at the ortho position of the phenol (B47542), leading to a non-aromatic cyclohexadienone intermediate. clockss.orgbyjus.com This intermediate then tautomerizes to the more stable aromatic phenol product. byjus.com DFT can map the entire potential energy surface of this reaction, providing calculated activation barriers that can be compared with experimental data. rsc.orgacs.orgnih.gov

Furthermore, DFT is instrumental in understanding more complex transformations. For instance, studies on the difunctionalization of 2,6-difluorophenols propose a mechanism involving a Pummerer-based rsc.orgrsc.org sigmatropic dearomatization to generate a 2,4-cyclohexadienone (B14708032) intermediate, which is then susceptible to Michael addition by a nucleophile. soton.ac.uk DFT calculations are essential for validating such proposed pathways and understanding the regioselectivity of these reactions. researchgate.netresearchgate.net

Analysis of Hydrogen Bonding Interactions in Reaction Complexes

Hydrogen bonding plays a critical role in the structure and reactivity of molecules containing hydroxyl groups. jchemrev.com In this compound, both intramolecular and intermolecular hydrogen bonds are possible. Quantum chemical methods, including QTAIM (Quantum Theory of Atoms in Molecules) and ELF (Electron Localization Function), can be used to analyze these non-covalent interactions. cdmf.org.br

An intramolecular hydrogen bond can form between the acidic proton of the hydroxyl group and either the π-system of the allyl group or an adjacent fluorine atom. jchemrev.comlibretexts.org

OH···π Interaction : Studies on similar 2-allylphenols show the presence of an intramolecular hydrogen bond between the hydroxyl proton and the electron-rich double bond of the allyl group. The strength of this interaction varies depending on other substituents on the aromatic ring. rsc.orgnih.gov

OH···F Interaction : An intramolecular hydrogen bond between the hydroxyl group and the ortho-fluorine atom is also plausible. Although organic fluorine is generally a weak hydrogen bond acceptor, such interactions are known to influence molecular conformation. researchgate.netnih.govmdpi.com

In reaction complexes, intermolecular hydrogen bonds are crucial. The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen and fluorine atoms can act as acceptors, interacting with solvents, reagents, or catalysts. bohrium.combohrium.comnih.gov These interactions can stabilize transition states and influence reaction pathways and rates. Theoretical calculations can quantify the strength of these hydrogen bonds and describe their geometric parameters. cdmf.org.br

Theoretical Insights into Intermediate Stability and Transition States

Computational chemistry provides invaluable insights into the fleeting structures of transition states and reaction intermediates that are often impossible to observe experimentally. acs.org For reactions involving this compound, theoretical calculations are key to understanding stability and selectivity.

Transition state theory is used to calculate activation energies, which determine reaction rates. For the Claisen rearrangement, calculations consistently show that the transition state adopts a chair-like conformation. numberanalytics.comrsc.org The energy of this transition state, and thus the reaction rate, is influenced by substituents on the aromatic ring. The electron-withdrawing fluorine atoms in this compound are expected to impact the electronic structure of the transition state. clockss.org Similarly, in other reactions, such as the difunctionalization of 2,6-difluorophenols, theoretical modeling of transition states explains the observed regioselectivity. soton.ac.uk The relative stability of potential intermediates, such as different carbocation structures, can also be assessed to rationalize product distributions. nih.govacs.orguni-muenchen.denih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of the molecule and their relative energies. globalauthorid.com For this compound, key conformational variables include the rotation around the C-O bond and the bonds of the flexible allyl side chain. These rotations determine the orientation of the functional groups and can be influenced by subtle intramolecular interactions, such as the hydrogen bonds discussed previously. rsc.orgnih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. rsc.orgresearchgate.net By simulating the motion of atoms, MD can reveal how the molecule explores different conformations, the stability of these conformations, and the dynamics of intramolecular hydrogen bonding. acs.org For fluorinated phenols, MD simulations are particularly useful for understanding how the molecule interacts with its environment, such as water molecules in a solvent. rsc.orgresearchgate.net Such simulations can characterize the hydration shell around the molecule and determine whether specific sites, like the C-F group, behave hydrophobically or hydrophilically. rsc.org This information is crucial for predicting solubility and how the molecule might interact with biological targets like enzyme active sites. nih.gov The presence of the allyl group introduces additional flexibility, and factors like allylic 1,3-strain can influence the preferred conformations, which in turn dictates stereochemical outcomes in reactions. nih.govyork.ac.uk

Applications of 2 Allyl 3,6 Difluorophenol in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

2-Allyl-3,6-difluorophenol serves as a highly versatile synthetic building block due to the distinct reactivity of its three components: the phenolic hydroxyl group, the nucleophilic aromatic ring activated by the hydroxyl group but modulated by the fluorine atoms, and the reactive allyl group. This trifunctional nature allows for its participation in a wide array of chemical reactions, making it a valuable intermediate for constructing more complex molecular architectures.

The core of its utility stems from the chemistry of the closely related 2,6-difluorophenol (B125437), which is recognized as a valuable building block for creating multi-substituted phenols. nih.govsoton.ac.uk The presence of the allyl group at the 2-position introduces an additional site for chemical modification, expanding its synthetic potential beyond that of simple difluorophenols. For instance, the allyl group can undergo a variety of transformations, such as isomerization, oxidation, or participation in metathesis reactions, while the phenolic moiety can be used for etherification, esterification, or to direct further aromatic substitution. This orthogonality allows chemists to selectively manipulate one part of the molecule while leaving the others intact, a key strategy in multistep synthesis. researchgate.net

The dearomatized intermediates that can be generated from the difluorophenol ring are particularly useful as building blocks for synthesizing complex substituted phenols. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 196519-70-7 |

| Molecular Formula | C₉H₈F₂O |

| Molecular Weight | 170.16 g/mol |

| Data sourced from AKSci aksci.com |

Synthesis of Multi-Substituted Phenols and Fluorinated Arenes

A significant application of this compound lies in its use as a precursor for synthesizing highly substituted phenols and fluorinated arenes, which are prevalent in pharmaceuticals and materials science. kyoto-u.ac.jp The methodology often involves a sequence initiated by a Pummerer-type reaction followed by a researchgate.netresearchgate.net sigmatropic rearrangement, which temporarily dearomatizes the phenol (B47542) ring to form a reactive 2,4-cyclohexadienone (B14708032) intermediate. nih.govkyoto-u.ac.jp

This dearomatized intermediate is susceptible to Michael addition by various nucleophiles. kyoto-u.ac.jp Subsequent rearomatization through the elimination of hydrogen fluoride (B91410) (HF) leads to the formation of a new, multi-substituted monofluorophenol. kyoto-u.ac.jp This process allows for the regioselective introduction of two different functional groups onto the phenol ring in a single, controlled sequence. kyoto-u.ac.jp

Key Reaction Sequence:

Dearomatization: Reaction with an aryl sulfoxide (B87167) and trifluoroacetic anhydride (B1165640) (TFAA) generates a dearomatized cyclohexadienone intermediate. kyoto-u.ac.jp

Nucleophilic Addition: A nucleophile (e.g., amines, thiols) attacks the intermediate via Michael addition. kyoto-u.ac.jp

Rearomatization: The resulting adduct eliminates HF to yield a difunctionalized, monofluorinated phenol. kyoto-u.ac.jp

Furthermore, this chemistry enables defluorinative transformations. By using a reducing agent like zinc powder in the same reaction pot, the dearomatized intermediate can undergo reductive defluorination to produce monofluorinated biaryls. soton.ac.uk This defluorinative arylation strategy is a powerful tool for modifying polyfluorinated compounds into valuable fluorinated arenes. nih.gov The reaction proceeds selectively at the ortho position of the phenol.

Table 2: Examples of Difunctionalization Reactions of the 2,6-Difluorophenol Scaffold

| Reactants | Nucleophile | Product Type | Reference |

| 2,6-Difluorophenol, 2-Benzothienyl sulfoxide | Piperidine | 2-Aryl-3-amino-6-fluorophenol | kyoto-u.ac.jp |

| 2,6-Difluorophenol, 2-Benzothienyl sulfoxide | p-Toluenethiol | 2-Aryl-3-thioether-6-fluorophenol | kyoto-u.ac.jp |

| 4-Chloro-2,6-difluorophenol, Indolyl sulfoxide | (Used in subsequent steps) | Fluorinated Biaryl | nih.govsoton.ac.uk |

Precursor for Diepoxide and Polymeric Materials

The bifunctional nature of this compound, possessing both a phenol and an allyl group, makes it an excellent precursor for monomers used in the synthesis of specialty polymers and epoxy resins. The phenolic hydroxyl group can be converted into a glycidyl (B131873) ether, a common building block for epoxy resins. Simultaneously, the allyl group's double bond can be epoxidized to form a second oxirane ring. The successful synthesis of a diepoxide from this precursor would yield a valuable cross-linking agent, capable of forming rigid, thermosetting polymers with potentially enhanced thermal stability and chemical resistance conferred by the fluorinated aromatic core.

Moreover, this compound is a candidate for producing advanced polymeric materials. The parent compound, 2,6-difluorophenol, is known to undergo oxidative polymerization to yield poly(2,6-difluoro-1,4-phenylene oxide), a high-performance polymer. sigmaaldrich.com The allyl group on this compound provides an additional handle for polymerization or post-polymerization modification. Polymers containing allyl functionalities are of significant interest because the double bond allows for a wide range of chemical modifications, such as crosslinking or grafting, to tune the material's properties for specific applications, including biomedical uses. nih.gov

Derivatization for the Preparation of Bioisosteres and Analogues

In medicinal chemistry, the strategic replacement of one functional group with another that has similar physical or chemical properties—a concept known as bioisosterism—is a powerful tool for drug design. The 2,6-difluorophenol moiety has been successfully employed as a lipophilic bioisostere of a carboxylic acid. researchgate.netnih.govsigmaaldrich.com

The two ortho-fluorine atoms are strongly electron-withdrawing, which significantly increases the acidity of the phenolic proton (pKa of 7.12 for 2,6-difluorophenol vs. 9.81 for phenol), making its acidity approach that of some carboxylic acids under physiological conditions. acs.org However, unlike a carboxylate, the difluorophenolate anion is more lipophilic. This property can be exploited to enhance the ability of drug candidates to cross cellular membranes. researchgate.netnih.gov

Starting from 2,6-difluorophenol, researchers have synthesized analogues of gamma-aminobutyric acid (GABA) where the 2,6-difluorophenol group replaces the carboxylic acid moiety. nih.govsigmaaldrich.com These analogues were found to inhibit the enzyme gamma-aminobutyric acid aminotransferase, demonstrating that the 2,6-difluorophenol group can effectively mimic a carboxylic acid in a biological context. researchgate.netnih.gov Derivatization of this compound, using the reactivity of its allyl group, allows for the synthesis of a diverse library of novel analogues and potential bioisosteres for various biological targets.

Table 3: Comparison of Carboxylic Acid and its 2,6-Difluorophenol Bioisostere

| Feature | Carboxylic Acid (-COOH) | 2,6-Difluorophenol |

| Acidity (pKa) | ~4-5 | ~7.1 acs.org |

| Charge at pH 7.4 | Anionic | Partially Anionic |

| Lipophilicity | Low (hydrophilic) | High (lipophilic) |

| Biological Role | H-bond donor/acceptor, metal chelation | H-bond donor/acceptor, increased membrane permeability researchgate.netacs.org |

Integration into Multistep Synthesis Strategies

The unique combination of reactive sites on this compound allows for its seamless integration into complex, multistep synthesis strategies. Its utility is not limited to being a simple starting material but extends to its role as a key intermediate that enables sophisticated molecular construction. Chemists can devise synthetic routes that leverage the differential reactivity of the hydroxyl, allyl, and difluoroaromatic components.

For example, a synthetic plan could involve an initial reaction at the allyl group, followed by derivatization of the phenol, and culminating in a sigmatropic rearrangement/functionalization of the aromatic ring. kyoto-u.ac.jp This type of planned, sequential reactivity is the hallmark of advanced organic synthesis. youtube.com

The synthesis of a fluorinated analog of Maxipost, a potassium channel modulator, demonstrates this principle. In that synthesis, a substituted 2,6-difluorophenol was coupled with an indolyl sulfoxide, followed by several functional group manipulations to reach the final complex target. nih.govsoton.ac.uk Similarly, synthetic routes starting with 2-allylphenol (B1664045) have been reported, showcasing the utility of the allylphenol scaffold in building complex molecules through a sequence of nitration, bromination, allylation, and reduction. researchgate.net These examples highlight how the specific functionalities present in this compound can be strategically employed to build molecular complexity efficiently. The use of tandem processes, such as a carbamoylation followed by a sigmatropic rearrangement, is another advanced strategy where such molecules can be pivotal. univ-rennes.fr

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for 2-Allyl-3,6-difluorophenol Transformations

The strategic placement of the allyl, hydroxyl, and fluoro groups on the phenol (B47542) ring makes this compound an ideal substrate for a variety of catalytic transformations. Future research should focus on moving beyond traditional methods to explore novel catalytic systems that offer enhanced efficiency, selectivity, and sustainability.

Transition Metal Catalysis: While classic methods like the Claisen rearrangement are well-established, modern transition-metal catalysis offers a vast toolkit for functionalizing both the allyl group and the aromatic ring. researchgate.net Systems based on palladium, rhodium, and cobalt are particularly promising. For instance, palladium-catalyzed intramolecular Wacker-type cyclizations, which have been successfully applied to other o-allylphenols, could be used to synthesize fluorinated dihydrobenzofuran derivatives. mdpi.com Similarly, cobalt-catalyzed reactions, such as the dioxygenation of gem-difluoroalkenes using phenols, suggest that cobalt catalysts could mediate novel oxidative transformations of the allyl moiety in this compound. nih.gov

Metal-Free Catalysis: There is a growing emphasis on developing metal-free catalytic systems to avoid the cost and potential toxicity of transition metals. A noteworthy approach is the sulfonium-aided coupling of phenols. nih.gov Research has shown that 2,6-difluorophenol (B125437) can undergo C-H/C-H coupling with aryl sulfoxides in a cascade reaction involving an interrupted Pummerer reaction and a rsc.orgrsc.org sigmatropic rearrangement. nih.govsoton.ac.uk Applying this methodology to this compound could enable the synthesis of complex biaryl structures without the need for a metal catalyst.

Photocatalysis and Electrocatalysis: These emerging fields offer green and mild alternatives for chemical transformations. rsc.org Visible-light photocatalysis, often in dual systems with nickel catalysis, can facilitate radical reactions and cross-couplings under exceptionally mild conditions. beilstein-journals.org Investigating the photocatalytic behavior of this compound could lead to new C-C and C-heteroatom bond formations, leveraging the unique electronic properties conferred by the fluorine atoms.

A summary of potential catalytic systems for investigation is presented below.

| Catalyst Type | Potential Transformation | Key Advantages |

| Palladium Complexes | Wacker-type Cyclization, Cross-Coupling | High efficiency, well-understood reactivity, potential for asymmetry. mdpi.com |

| Cobalt Complexes | Oxidative Functionalization of Allyl Group | Utilizes O₂, potential for novel dioxygenation reactions. nih.gov |

| Rhodium Complexes | Hydroformylation, Isomerization-Functionalization | Access to aldehydes, regioselective functionalization. ethz.ch |

| Sulfonium (B1226848) Reagents | Metal-Free Biaryl Coupling | Avoids transition metals, unique regioselectivity. nih.govsoton.ac.uk |

| Photocatalysts (e.g., Iridium, Ruthenium) | Radical Additions, C-H Functionalization | Mild reaction conditions, sustainable energy source. beilstein-journals.org |

Development of Asymmetric Synthesis Approaches Involving the Allyl Moiety

The allyl group in this compound is a key site for introducing chirality. Developing catalytic asymmetric methods to control the stereochemistry of reactions at this moiety is a critical research direction for producing enantioenriched molecules, which are highly valuable in pharmaceuticals and agrochemicals.

Asymmetric Cyclization: The intramolecular cyclization of o-allylphenols is a powerful strategy for constructing chiral heterocyclic rings. Palladium(II)-catalyzed asymmetric Wacker-type cyclizations have been shown to produce dihydrobenzofurans with high enantioselectivity from related substrates. mdpi.com The use of chiral ligands, such as bisoxazoline-binaphthyl ((S,S)-boxax), can direct the stereochemical outcome of the cyclization. nii.ac.jp Another promising approach is the use of chiral titanium-carboxylate complexes, which have been effective in the asymmetric cycloisomerization of allylphenols, albeit at high temperatures. nih.gov

Asymmetric Allylic Alkylation and Fluorination: The allyl group itself can participate in asymmetric allylic alkylation (AAA) reactions. Transition metal catalysts, particularly those based on palladium, are widely used for this purpose. orgsyn.org Furthermore, the development of methods for palladium-catalyzed asymmetric allylic fluorination using nucleophilic fluoride (B91410) sources like AgF presents an opportunity to create chiral allylic fluorides, which are important motifs in bioactive compounds. ucla.edunih.gov The use of chiral phosphine (B1218219) ligands is crucial for achieving high enantioselectivity in these transformations. ucla.edu

The table below highlights selected asymmetric catalytic systems and their potential application to this compound.

| Catalytic System | Reaction Type | Product Class | Reported Enantioselectivity (on related substrates) |

| Pd(OCOCF₃)₂ / (S,S)-boxax | Wacker-type Cyclization | Chiral Dihydrobenzofurans | Up to 96% ee. nii.ac.jp |

| Ti(OiPr)₄ / Chiral Naphthoic Acid | Cycloisomerization | Chiral Dihydrobenzofurans | Up to 87% ee. nih.gov |

| [Pd(allyl)Cl]₂ / Chiral Phosphine Ligands | Allylic Alkylation/Fluorination | Chiral Allylic Compounds | High yields and enantioselectivities reported. ucla.eduacs.org |

| Rh(I) / Chiral Diene Ligands | Hydroalkoxylation | Chiral Ethers/Heterocycles | Generally high enantioselectivities observed. nih.gov |

Advanced Spectroscopic Characterization for Mechanistic Insights

A deep understanding of reaction mechanisms is essential for optimizing existing transformations and designing new ones. Advanced spectroscopic techniques are invaluable tools for identifying transient intermediates and elucidating complex reaction pathways involving this compound.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of two fluorine atoms provides a powerful spectroscopic handle. ¹⁹F NMR is highly sensitive to the local electronic environment, making it an exceptional tool for monitoring the transformation of the fluorinated aromatic ring. rsc.org It can be used to identify and quantify reactants, intermediates, and products in complex mixtures, as demonstrated in studies of fluorophenol metabolism and characterization. nih.govfrontiersin.org In situ ¹⁹F NMR studies could provide direct evidence for the formation of intermediates in catalytic cycles.

Advanced Mass Spectrometry (MS): Techniques like Atmospheric Pressure Chemical Ionization (APCI)-MS can be used to study the gas-phase chemistry of fluorinated phenols and their interactions with other species. nasa.gov Tandem mass spectrometry (MS/MS) can help elucidate fragmentation patterns and the structures of reaction intermediates, providing critical mechanistic data, particularly for catalytic reactions where intermediates may be present at very low concentrations.

Vibrational Spectroscopy (IR and Raman): In situ Infrared (IR) and Raman spectroscopy can monitor changes in vibrational modes associated with key functional groups (O-H, C=C of the allyl group) in real-time. This can provide kinetic data and insights into bond-breaking and bond-forming events as they occur on a catalyst surface or in solution.

| Spectroscopic Technique | Information Gained | Application to this compound |

| ¹⁹F NMR Spectroscopy | Electronic environment of fluorine atoms, structural identification of fluorinated species. | Tracking reactions at the aromatic ring, identifying fluorinated intermediates. rsc.orgfrontiersin.org |

| Advanced MS (e.g., APCI, ESI) | Molecular weight of intermediates, fragmentation patterns. | Identifying transient species in catalytic cycles, studying ion-molecule reactions. nasa.gov |

| In situ IR/Raman | Real-time changes in functional groups, kinetic data. | Monitoring the consumption of the allyl or hydroxyl group during a reaction. |

| 2D NMR (COSY, HSQC, HMBC) | Complete structural elucidation of complex products. | Confirming the structure and regiochemistry of novel transformation products. mdpi.com |

Computational Predictions for Unexplored Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive lens through which to explore the potential reactivity of this compound without the need for extensive experimentation. These theoretical studies can guide synthetic efforts by identifying promising reaction pathways and predicting their outcomes.

Mapping Reaction Pathways: DFT calculations can be used to model the entire energy landscape of a proposed reaction. This includes locating transition states, calculating activation barriers, and determining the thermodynamics of each step. Such studies have been extensively used to understand the mechanisms of reactions involving substituted phenols, including hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) processes. stuba.sk For this compound, DFT could be employed to compare the activation barriers for different competing pathways in a catalytic cycle, thereby predicting the most likely product. researchgate.net

Understanding Substituent Effects: The two fluorine atoms exert a strong influence on the electronic properties of the phenol ring. DFT calculations can precisely quantify these effects, such as changes in the O-H bond dissociation enthalpy (BDE), proton affinity (PA), and the charge distribution across the molecule. nih.govresearchgate.net This information is critical for predicting how the molecule will behave as a nucleophile, an acid, or a radical scavenger. For example, studies have shown that electron-withdrawing groups increase the BDE of phenols, which would impact the molecule's reactivity in HAT reactions. stuba.sknih.gov

Predicting Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. d-nb.info Comparing calculated spectra with experimental data can aid in the structural confirmation of new compounds and intermediates. For instance, calculating the ¹⁹F NMR chemical shifts of proposed intermediates could help in their identification in experimental spectra.

| Computational Method | Predicted Parameter | Relevance to this compound |

| DFT (B3LYP, etc.) | Transition State Energies | Predicts reaction rates and identifies rate-determining steps. researchgate.net |

| DFT | Bond Dissociation Enthalpy (BDE) | Predicts reactivity in radical reactions (e.g., antioxidant capacity). researchgate.netstuba.sk |

| DFT with PCM/SMD | Solvation Energies | Assesses the effect of different solvents on reaction outcomes. stuba.sk |

| TD-DFT | Electronic Excitations (UV-Vis) | Predicts optical properties and potential for photocatalytic applications. d-nb.info |

| NBO Analysis | Natural Bond Orbitals / Charges | Elucidates electronic structure and intramolecular interactions (e.g., hydrogen bonding). frontiersin.org |

Applications in Material Science Beyond Traditional Polymers

The combination of fluorine's unique properties (high electronegativity, thermal stability, hydrophobicity) and the versatile reactivity of the allyl and phenol groups suggests that this compound could serve as a valuable building block for advanced functional materials.

Organofluorine Materials: Organofluorine compounds are widely used in material science. nih.gov The introduction of fluorine can dramatically alter the properties of organic materials, enhancing their thermal stability, chemical resistance, and tuning their electronic characteristics. This compound could be a precursor for fluorinated liquid crystals, components of organic light-emitting diodes (OLEDs), or hydrophobic coatings.

Functional Surfaces and Biaryls: The phenol group allows for grafting onto surfaces, while the allyl group provides a handle for further functionalization via polymerization or click chemistry. This could be used to create functional surfaces with tailored properties. Moreover, the synthesis of fluorinated biaryls from 2,6-difluorophenol has been demonstrated, and these structures are important in pharmaceuticals and organic electronics. soton.ac.uk Applying similar strategies to this compound could lead to novel, functionalized biaryl materials.

Precursors for Complex Molecules: The compound can serve as a scaffold for building more complex architectures. For example, difluorophenol moieties have been incorporated into cyclitols as potential enzyme inhibitors and into phthalocyanines, which have applications in catalysis and as photosensitizers. nih.govresearchgate.net The allyl group on this compound provides a reactive site to link these fluorinated aromatic units into larger, multifunctional systems.

Q & A

Q. What are the common synthetic routes for preparing 2-Allyl-3,6-difluorophenol in laboratory settings?

The synthesis typically begins with a fluorinated phenol precursor, such as 3,6-difluorophenol. Allylation can be achieved via nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example, using allyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux conditions. Catalysts like DMAP may enhance reaction efficiency . Post-synthesis, purification via column chromatography (hexanes/EtOAc gradients) or recrystallization ensures high purity. Yield optimization often requires temperature control and stoichiometric adjustments of the allylating agent .

Q. How can researchers ensure the purity of this compound post-synthesis?

Key techniques include:

- HPLC/GC-MS : To assess purity and detect volatile byproducts.

- NMR Spectroscopy : Compare , , and NMR spectra with reference data (e.g., NIST Chemistry WebBook) to confirm structural integrity .

- Melting Point Analysis : Validate consistency with literature values.

- Elemental Analysis : Confirm empirical formula accuracy.

Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or purification steps .

Advanced Research Questions

Q. What analytical techniques resolve conflicting data on regioselectivity in electrophilic substitutions of this compound derivatives?

- X-ray Crystallography : Determines exact substitution patterns (e.g., Cambridge Crystallographic Data Centre entries) .

- DFT Calculations : Model electronic effects of fluorine and allyl groups to predict reactive sites .

- Isotopic Labeling : Trace reaction pathways (e.g., -labeling for hydroxyl group reactivity studies).

Contradictions may arise from solvent polarity or catalytic effects; replicate experiments under controlled conditions .

Q. How do fluorine substituents influence the phenolic hydroxyl group's reactivity in this compound?

Fluorine's electron-withdrawing nature lowers the pKa of the hydroxyl group, enhancing its acidity and nucleophilicity. This effect can be quantified via titration or UV-Vis spectroscopy. Reactivity in esterification or alkylation reactions is accelerated compared to non-fluorinated analogs. Computational studies (e.g., Hammett parameters) correlate substituent position with reaction rates .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep at -20°C in airtight, light-resistant containers to prevent degradation .

- Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

Data Analysis & Mechanistic Studies

Q. How should researchers address spectral data discrepancies for this compound?

Q. What experimental approaches elucidate reaction mechanisms in cross-coupling reactions involving this compound?

- Kinetic Isotope Effects (KIE) : Study rate changes with deuterated analogs.

- Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate transient species.

- In Situ Spectroscopy : Monitor reactions in real-time via FT-IR or Raman spectroscopy .

Biological & Material Applications

Q. How can researchers assess the bioactivity of this compound derivatives?

- High-Throughput Screening : Test enzyme inhibition (e.g., SIRT2 deacetylase assays) .

- SAR Studies : Modify allyl/fluorine positions and evaluate bioactivity changes.

- In Vitro Models : Use cell cultures to probe anti-inflammatory or anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.